3,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the tetrahydroquinoline ring: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: DDQ, in an organic solvent like dichloromethane, at room temperature.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or THF, under inert atmosphere.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield quinoline derivatives, while reduction with NaBH4 can produce alcohols or amines.
Scientific Research Applications
3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Pathways: Interference with cellular pathways, leading to altered cell function or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZAMIDE
- 3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-6-YL]BENZAMIDE
Uniqueness
3,4-DIMETHOXY-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and sulfonyl group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26N2O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-4-12-29(25,26)23-11-5-6-15-13-17(8-9-18(15)23)22-21(24)16-7-10-19(27-2)20(14-16)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
InChI Key |
WWWAQXAZPIWJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.